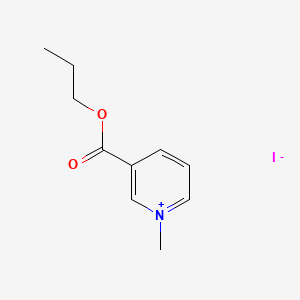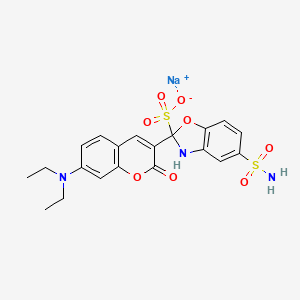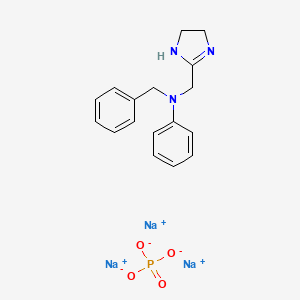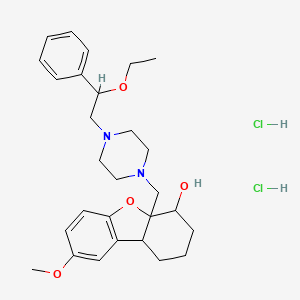
1-Methyl-3-carbo-n-propoxy pyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-carbo-n-propoxy pyridinium iodide is a quaternary ammonium salt derived from pyridine. This compound is characterized by the presence of a methyl group and a carbo-n-propoxy group attached to the nitrogen atom of the pyridinium ring, with iodide as the counterion. Quaternary ammonium salts like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-carbo-n-propoxy pyridinium iodide typically involves the quaternization of pyridine. One common method is the reaction of pyridine with an alkyl halide, such as methyl iodide, in the presence of a base. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Pyridine+Methyl Iodide→1-Methylpyridinium Iodide
For the carbo-n-propoxy group, a similar approach can be used, where the appropriate alkyl halide is reacted with the pyridinium salt. The reaction conditions typically involve heating the mixture under reflux and using a suitable solvent like acetonitrile or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1-Methyl-3-carbo-n-propoxy pyridinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, using appropriate halide salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium compound.
Substitution: Pyridinium salts with different halide counterions.
科学的研究の応用
1-Methyl-3-carbo-n-propoxy pyridinium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of ionic liquids and surfactants.
作用機序
The mechanism of action of 1-Methyl-3-carbo-n-propoxy pyridinium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The molecular targets include membrane phospholipids and various enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
- 1-Methylpyridinium iodide
- 3-Carbo-n-propoxy pyridinium iodide
- N-Methylpyridinium chloride
Uniqueness
1-Methyl-3-carbo-n-propoxy pyridinium iodide is unique due to the presence of both a methyl group and a carbo-n-propoxy group on the pyridinium ring. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and enhanced reactivity, making it suitable for specific applications in catalysis and drug delivery.
特性
CAS番号 |
102584-00-9 |
|---|---|
分子式 |
C10H14INO2 |
分子量 |
307.13 g/mol |
IUPAC名 |
propyl 1-methylpyridin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C10H14NO2.HI/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
PJEVRTLFKRQCKC-UHFFFAOYSA-M |
正規SMILES |
CCCOC(=O)C1=C[N+](=CC=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)









